3-Iodo-1-methyl-1H-indazol-7-ol
Description
Significance of Nitrogen-Containing Heterocycles in Drug Discovery
Nitrogen-containing heterocycles are organic compounds with a ring structure containing at least one nitrogen atom in addition to carbon atoms. These structures are fundamental building blocks in the realm of drug discovery and development. nih.govijsrtjournal.com Statistically, over 85% of all biologically active compounds feature a heterocyclic component, with nitrogen-containing rings being the most frequent. rsc.org In fact, approximately 60% of all unique small-molecule drugs approved by the FDA contain a nitrogen heterocycle. mdpi.com
Their prevalence is due to several key factors. The nitrogen atoms can readily form hydrogen bonds with biological targets such as enzymes and receptors, which can lead to more stable and specific drug-target interactions. mdpi.comnih.gov This ability to mimic natural metabolites and products makes them pivotal in modern drug design. elsevierpure.com Nitrogen heterocycles are integral to the structure of many essential biological molecules, including vitamins, hormones, and the nucleic acids DNA and RNA. mdpi.comnih.gov Their structural and functional diversity allows for fine-tuning of a molecule's physicochemical properties, which can enhance its biological activity, such as anti-inflammatory, antimicrobial, antiviral, and antitumor effects. mdpi.com Consequently, these scaffolds are found in a vast array of natural products and synthetic drugs, from alkaloids like morphine to synthetic medicines like diazepam and chloroquine. ijsrtjournal.commdpi.com
The Indazole Nucleus as a Privileged Scaffold
Among the myriad of nitrogen-containing heterocycles, the indazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netbiorxiv.org This term is reserved for molecular frameworks that are able to bind to multiple, unrelated biological targets, thus serving as a versatile starting point for developing a wide range of therapeutic agents. The indazole ring system is present in numerous commercially available drugs and compounds in clinical trials, targeting a wide spectrum of diseases. nih.govnih.gov
The biological versatility of indazole derivatives is extensive, with documented activities including anti-inflammatory, anticancer, anti-HIV, antibacterial, antifungal, and antiarrhythmic properties. nih.govnih.gov This broad range of pharmacological activities has spurred immense research into the synthesis and functionalization of the indazole core. austinpublishinggroup.com At least 43 indazole-based therapeutic agents have been identified in clinical use or trials, a testament to their success in drug development. nih.gov
Structural Characteristics and Aromaticity
Indazole, also known as benzopyrazole, is a bicyclic aromatic heterocycle with the chemical formula C₇H₆N₂. nih.govwikipedia.org Its structure consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.govchemicalbook.com As a ten-π electron aromatic system, indazole exhibits stability and reactivity that reflects the characteristics of both its constituent rings, resembling both pyridine (B92270) and pyrrole (B145914) in its chemical behavior. nih.gov This aromatic nature is a key contributor to its ability to engage in various biological interactions.
Historical Context of Indazole Synthesis and Derivatives
The history of indazole dates back to its first synthesis by Emil Fischer in 1883. wikipedia.orgresearchgate.net Initially, indazole and its derivatives were not commonly found in nature, with only a few alkaloids like nigellicine (B1251354) and nigeglanine (B1252215) being identified from natural sources. wikipedia.orgchemicalbook.com However, the recognition of the indazole scaffold's vast pharmacological potential led to the development of numerous synthetic methodologies over the decades. nih.govaustinpublishinggroup.com Modern organic chemistry has produced a wide array of synthetic routes, allowing for the creation of diversely substituted indazoles to explore structure-activity relationships and develop new drug candidates. nih.govorganic-chemistry.org
Tautomeric Considerations within the Indazole System
A critical chemical feature of the indazole system is its annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. austinpublishinggroup.comresearchgate.net Indazole can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. austinpublishinggroup.comchemicalbook.com
The 1H- and 2H-tautomers are the most significant. nih.gov Theoretical calculations and experimental observations have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. nih.govchemicalbook.comnih.govresearchgate.net The energy difference is reported to be around 2.3-5.3 kcal/mol, favoring the 1H form. austinpublishinggroup.comchemicalbook.comresearchgate.net This stability is often attributed to the benzenoid (1H) versus the quinonoid (2H) structure of the fused benzene ring. nih.govresearchgate.net This tautomerism significantly influences the synthesis, reactivity, physical properties, and biological activities of indazole derivatives, as the position of substituents on the nitrogen atoms can dictate the molecule's shape and interaction with biological targets. nih.govnih.gov
Positioning of 3-Iodo-1-methyl-1H-indazol-7-ol within Indazole Research
The compound this compound represents a specifically functionalized derivative within the broad family of indazoles. The nomenclature itself provides key structural information:
1H-indazol : Specifies the core heterocyclic system and its most stable tautomeric form.
1-methyl : Indicates that a methyl group is attached to the nitrogen atom at position 1. This substitution fixes the tautomerism, preventing proton migration and providing a specific regioisomer.
7-ol : A hydroxyl group is present on the benzene ring at position 7.
3-Iodo : An iodine atom is substituted at the C3 position of the pyrazole ring.
This particular arrangement of substituents places the molecule at the intersection of several important areas of indazole research, particularly in the synthesis of complex derivatives for structure-activity relationship (SAR) studies.
Rationale for Iodination at the C3 Position
The introduction of a halogen, particularly iodine, at the C3 position of the indazole ring is a highly strategic and common maneuver in medicinal chemistry. austinpublishinggroup.comchim.it The C3-iodo group is not typically incorporated for its inherent biological activity but rather serves as a versatile synthetic handle for further molecular elaboration.
Halogenated indazoles, especially 3-iodoindazoles, are valuable intermediates for a variety of metal-catalyzed cross-coupling reactions. chim.it These reactions, such as the Suzuki, Sonogashira, and Heck couplings, allow for the efficient formation of new carbon-carbon or carbon-heteroatom bonds. austinpublishinggroup.com By starting with a 3-iodoindazole, chemists can readily introduce a diverse array of functional groups, including aryl, heteroaryl, and acetylenic moieties, at this key position. austinpublishinggroup.com This synthetic flexibility is crucial for systematically modifying the structure of a lead compound to optimize its potency, selectivity, and pharmacokinetic properties, making the 3-iodo substitution a cornerstone for building libraries of novel indazole derivatives for drug discovery. austinpublishinggroup.comchim.it
Role of N1 Methylation in Indazole Derivatives
The regioselective N-alkylation of the indazole ring is a critical aspect of synthesizing indazole-based therapeutic agents. The methylation at the N1 position, as seen in this compound, is a common and significant modification. N1-alkyl indazoles are a ubiquitous and privileged motif in medicinal chemistry. nih.gov The position of the alkyl group, whether at N1 or N2, can profoundly influence the compound's biological activity and properties.
The synthesis of N-substituted indazoles can be challenging due to the potential for forming a mixture of N1 and N2 isomers. nih.gov The thermodynamic stability of the 1H-indazole tautomer is generally greater than the 2H-tautomer, a factor that can be exploited in synthetic strategies to favor the formation of the N1-substituted product. nih.gov The reaction conditions, including the choice of solvent and base, play a crucial role in determining the regiochemical outcome of N-alkylation. nih.gov
Recent advancements have focused on developing highly selective methods for N1-alkylation. nih.gov These methods are essential for the large-scale, efficient production of N1-alkyl indazole derivatives for pharmaceutical applications. nih.gov The ability to selectively introduce a methyl group at the N1 position allows for the fine-tuning of the molecule's steric and electronic properties, which can be critical for its interaction with biological targets.
Significance of the C7 Hydroxyl Group in Indazol-7-ol Derivatives
The presence of a hydroxyl group at the C7 position of the indazole ring, as in this compound, is another key structural feature with significant implications for the compound's chemical and biological profile. The C7 position of the indazole nucleus is a site where functionalization can lead to potent biological activity.
For instance, in the context of cardiovascular research, substitutions at the C7 position of an indazole ring have been shown to influence the activity of certain compounds. nih.gov While direct studies on 7-hydroxyindazoles are specific, the functionalization at this position is a known strategy for modulating the properties of indazole derivatives. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially influencing the molecule's solubility, metabolic stability, and binding affinity to target proteins.
Furthermore, the C7 position is amenable to various chemical modifications, such as arylation, which can be used to synthesize a diverse library of compounds for structure-activity relationship (SAR) studies. rsc.org The ability to selectively functionalize the C7 position, even in the presence of other reactive sites, highlights the synthetic accessibility of this class of compounds. rsc.org
Research Findings for Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Note |
| 3-Iodo-1-methyl-1H-pyrazole | 92525-10-5 | C4H5IN2 | 208.00 | A related N-methylated iodo-azole. sigmaaldrich.com |
| 7-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole | Not Available | C9H7F2IN2O | Not Available | A C7-modified N-methylated iodo-indazole. bldpharm.com |
| 5-Amino-3-iodo-1H-indazole | 599183-36-5 | C7H6IN3 | 259.05 | A precursor for other functionalized iodo-indazoles. chemicalbook.com |
| 3-Iodo-1-methyl-1H-indazol-6-ol | 2089377-03-5 | Not Available | Not Available | A positional isomer of the title compound. bldpharm.com |
| 3-Iodo-1-methyl-7-nitro-indazole | Not Available | C8H6N3O2I | 303.06 | A precursor to the amine and potentially the hydroxyl derivative. biocompare.com |
| 6-Bromo-3-iodo-1-methyl-1H-indazole | 1260741-78-3 | Not Available | Not Available | A halogenated N-methylated iodo-indazole. bldpharm.com |
| 3-Iodo-6-nitro-1H-indazole | 70315-70-7 | C7H4IN3O2 | 289.03 | A related iodo-nitroindazole. sigmaaldrich.com |
| 3-Iodo-7-methoxy-1H-indazole | 351210-07-6 | Not Available | Not Available | The methoxy (B1213986) analog of the C7-hydroxy compound. bldpharm.com |
| 1-Methyl-1H-indazole-3,7-diol | Not Available | Not Available | Not Available | A related diol of N-methyl indazole. bldpharm.com |
Structure
3D Structure
Properties
Molecular Formula |
C8H7IN2O |
|---|---|
Molecular Weight |
274.06 g/mol |
IUPAC Name |
3-iodo-1-methylindazol-7-ol |
InChI |
InChI=1S/C8H7IN2O/c1-11-7-5(8(9)10-11)3-2-4-6(7)12/h2-4,12H,1H3 |
InChI Key |
GUDLZUGEILXEKF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2O)C(=N1)I |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 3 Iodo 1 Methyl 1h Indazol 7 Ol
Retrosynthetic Analysis of the 3-Iodo-1-methyl-1H-indazol-7-ol Core
A retrosynthetic analysis of the target molecule reveals several potential synthetic routes by disconnecting the key chemical bonds. The primary disconnections for this compound are the N1-C(methyl) bond and the C3-I bond. This leads to two main strategic pathways starting from a pre-formed indazole-7-ol scaffold.
Pathway A involves the initial iodination of an N-unsubstituted indazole, followed by N-methylation.
Disconnection 1 (N1-CH₃): The first disconnection removes the methyl group from the N1 position, leading to the precursor 3-iodo-1H-indazol-7-ol .
Disconnection 2 (C3-I): The subsequent disconnection of the carbon-iodine bond at the C3 position points to 1H-indazol-7-ol as the core starting material. This pathway prioritizes the early introduction of the iodine moiety.
Pathway B reverses the order of functionalization, starting with N-methylation, followed by iodination.
Disconnection 1 (C3-I): This strategy first disconnects the C3-iodine bond, suggesting 1-methyl-1H-indazol-7-ol as the immediate precursor.
Disconnection 2 (N1-CH₃): Further deconstruction via disconnection of the N1-methyl bond leads back to 1H-indazol-7-ol .
The choice between these pathways depends on the regioselectivity and efficiency of each step. The synthesis of the 1H-indazol-7-ol core itself typically originates from substituted nitroanilines or related precursors, which undergo cyclization to form the bicyclic indazole ring system. The historical foundation of indazole chemistry was laid by Emil Fischer, whose work initiated the exploration of this important heterocyclic scaffold.
Precursor Synthesis and Functionalization Strategies
The synthesis of this compound hinges on the effective and selective introduction of the iodine and methyl groups onto the indazole-7-ol core.
The functionalization of the C3 position of the indazole ring with iodine can be accomplished through several methods.
Direct iodination of the indazole ring at the C3 position is a common and straightforward method. This reaction is typically performed by treating the indazole with molecular iodine (I₂) in the presence of a base. google.com The base is crucial for facilitating the electrophilic substitution.
A representative procedure involves dissolving the indazole precursor, such as 1H-indazol-7-ol, in a polar aprotic solvent like N,N-dimethylformamide (DMF). mdpi.com A base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃), is added, followed by the portion-wise addition of iodine. google.commdpi.com The reaction is generally carried out at room temperature. This method has been successfully applied to the synthesis of 3-iodo-1H-indazole, which serves as a key intermediate for further functionalization. mdpi.com
Table 1: Conditions for Direct C3-Iodination of Indazole
| Precursor | Reagents | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|
| Indazole | I₂, KOH | DMF | Room Temp | 3-Iodo-1H-indazole | mdpi.com |
Indirect methods provide alternative pathways to 3-iodoindazoles, particularly when direct iodination is not feasible or gives low yields.
One such method is the halogen-metal exchange . This involves treating a 3-bromoindazole (B152527) precursor with an organolithium reagent, such as tert-butyllithium, at low temperatures (e.g., -100 °C to -78 °C) to generate a transient 3-lithioindazole species. orgsyn.orgharvard.edu This intermediate can then be quenched with an electrophilic iodine source, like molecular iodine, to yield the 3-iodoindazole. This approach offers high regioselectivity, as the lithiation occurs specifically at the site of the initial halogen. orgsyn.org
Another indirect strategy is a Sandmeyer-type reaction . This would begin with a 3-aminoindazole precursor. The amino group can be converted into a diazonium salt using a diazotizing agent like sodium nitrite (B80452) in an acidic medium. Subsequent treatment of the diazonium salt with a solution of potassium iodide (KI) would then yield the 3-iodoindazole derivative.
These indirect routes are valuable for synthesizing complex indazole structures where functional group tolerance is a concern.
The alkylation of the indazole nitrogen is a critical step that can be challenging due to the presence of two nucleophilic nitrogen atoms (N1 and N2), leading to potential regioisomeric mixtures. beilstein-journals.orgnih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govjmchemsci.com
Achieving regioselective methylation at the N1 position is paramount for the synthesis of this compound. The outcome of the N-alkylation reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the substituents on the indazole ring. beilstein-journals.orgresearchgate.net
Studies have shown that using sodium hydride (NaH) as the base in a solvent like tetrahydrofuran (B95107) (THF) generally favors the formation of the N1-alkylated product for a wide range of substituted indazoles. researchgate.netnih.gov This high N1-selectivity is observed with various alkylating agents, including methyl iodide or dimethyl sulfate. google.com The reaction proceeds by deprotonation of the indazole N-H, followed by nucleophilic attack of the resulting indazolide anion on the methylating agent.
The substituent at the C7 position can influence the regioselectivity of N-alkylation. For instance, electron-withdrawing groups at C7 have been shown to promote N2-alkylation. nih.gov The effect of the C7-hydroxyl group in 1H-indazol-7-ol or 3-iodo-1H-indazol-7-ol would need to be considered. It may require protection prior to the N-methylation step to prevent O-alkylation and to favorably influence the N1/N2 ratio. The combination of NaH in THF remains a promising system for achieving the desired N1-methylation. nih.gov
Table 2: Conditions for Regioselective N1-Alkylation of Indazoles
| Substrate Type | Base | Solvent | General Outcome | Reference |
|---|---|---|---|---|
| C3-Substituted Indazoles | NaH | THF | >99% N1-selectivity | researchgate.netnih.gov |
| Electron-deficient indazoles | NaH | THF | High N1-selectivity | nih.govresearchgate.net |
Methylation at the N1 Position
Protecting Group Chemistry for N-Functionalization
The inherent structure of This compound features a methyl group at the N-1 position, which simplifies the protection strategy as the common tautomerism between 1H- and 2H-indazoles is resolved. The 1H-tautomer is generally more stable than the 2H-tautomer. The N-1 methylation provides a stable scaffold, directing further functionalization to other positions on the heterocyclic ring.
In the broader context of indazole chemistry, where the N-1 position is unsubstituted, protecting groups are crucial for controlling regioselectivity. For instance, the 2-(trimethylsilyl)ethoxymethyl (SEM) group has been effectively used for the regioselective protection of the N-2 position, which then directs lithiation to the C-3 position. Another common protecting group is the tert-butyloxycarbonyl (Boc) group. However, its stability can be influenced by other substituents on the indazole ring. For example, studies have shown that N-Boc-3-iodo-7-nitroindazole can undergo deprotection during Suzuki arylation coupling attempts. In other cases, a tetrahydropyran (B127337) (THP) group has been employed to protect the N-1 nitrogen of 3-iodo-6-nitroindazole, facilitating subsequent Heck reactions. For the title compound, with N-1 already alkylated, these strategies are primarily relevant for comparative understanding or for syntheses starting from an unmethylated indazole precursor prior to N-1 methylation.
Introduction and Derivatization of the C7 Hydroxyl Group
The hydroxyl group at the C7 position is a key functional handle for introducing molecular diversity. Its synthesis and subsequent derivatization are critical steps in the elaboration of the indazole scaffold.
Strategies for Hydroxylation at C7
Introducing a hydroxyl group at the C7 position of the indazole ring can be achieved through multi-step synthetic sequences, often starting from a strategically substituted precursor. A common and effective strategy involves the use of a nitro-substituted indazole.
A well-established route starts with the diazotization of 6-nitro-o-toluidine in acetic acid, which yields 7-nitro-1H-indazole in high yield (98%). This represents a significant improvement over previously reported methods. The nitro group at the C7 position can then be reduced to an amino group. For example, hydrogenation of 7-nitro-1H-indazole over a palladium on carbon (Pd/C) catalyst yields 1H-indazol-7-amine . This amino group can subsequently be converted into a hydroxyl group through a Sandmeyer-type reaction, which involves diazotization of the amine followed by hydrolysis.
While not demonstrated directly on indazoles, another potential strategy could be adapted from indole (B1671886) chemistry. This involves a C7-selective boronation, which can then be oxidized to the corresponding hydroxyl group. Enzymatic hydroxylation, using engineered cytochrome P450 enzymes, has also been shown to be effective for site-selective hydroxylation at C7 on other complex molecules like steroids, suggesting a possible biocatalytic route.
Precursors for C7 Functionalization (e.g., Nitro, Triflate)
The use of precursors is fundamental for the functionalization of the C7 position. As mentioned, 7-nitro-1H-indazole is a versatile precursor. Beyond its conversion to an amine and then a hydroxyl group, the nitro group itself can influence the reactivity of the molecule.
Another highly valuable precursor is the triflate derivative. 1H-indazol-7-amine , obtained from the reduction of 7-nitro-1H-indazole , can be converted to 7-iodo-1H-indazole . This iodo-derivative serves as a building block for further reactions. Alternatively, the hydroxyl group at C7 (formed from the 7-aminoindazole) can be converted to a triflate (-OTf ). The synthesis of trifluoromethanesulfonic acid 1H-indazol-7-yl ester (7-OTf-1H-indazole ) has been reported, creating a potent building block for palladium-catalyzed cross-coupling reactions due to the excellent leaving group ability of the triflate anion.
These precursors are instrumental in preparing the indazole core for advanced synthetic modifications, particularly transition metal-catalyzed reactions.
Advanced Synthetic Protocols
Modern synthetic methods, particularly those catalyzed by transition metals, offer powerful tools for constructing complex molecules based on the indazole scaffold.
Transition Metal-Catalyzed Cross-Coupling Reactions
The halogenated nature of This compound makes it an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a robust and widely used method for C-C bond formation, valued for its tolerance of a broad range of functional groups. This reaction is particularly effective for the C3-arylation of 3-iodoindazoles.
Research has demonstrated that unprotected 3-iodoindazoles can efficiently undergo Suzuki-Miyaura coupling with various boronic acids. The reaction typically employs a palladium catalyst, such as Palladium(II) acetate (B1210297) or more advanced complexes like (SIPr)Pd(allyl)Cl [SIPr: (N,N'-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene)], often in combination with a suitable base and solvent. Microwave irradiation has been shown to accelerate these couplings, leading to good or excellent yields in short
Sonogashira Coupling for Alkynylation
The Sonogashira reaction is a powerful cross-coupling method in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically carried out under mild conditions, such as at room temperature, in aqueous media, and with a mild base, making it suitable for the synthesis of complex molecules. wikipedia.org The process employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.org
In the context of this compound, the Sonogashira coupling would facilitate the introduction of an alkyne group at the C3 position, replacing the iodine atom. This transformation is valuable for creating a diverse range of derivatives with potential applications in pharmaceuticals, natural products, and organic materials. wikipedia.org
A general representation of the Sonogashira coupling reaction is as follows:
R¹-X + H-≡-R² → [Pd] cat., [Cu] cat., base → R¹-≡-R²
Where R¹ is an aryl or vinyl group, X is a halide (I, Br, Cl) or triflate, and R² is another organic substituent.
Recent advancements have led to the development of copper-free Sonogashira reactions, broadening the scope and applicability of this methodology. organic-chemistry.org
Heck Reactions
The Heck reaction, also known as the Mizoroki-Heck reaction, involves the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.org This reaction is a cornerstone of carbon-carbon bond formation and is noted for its high chemoselectivity and mild reaction conditions. mdpi.com
For 3-iodoindazoles, the Heck reaction with alkenes like methyl acrylate (B77674) can be employed for C3 functionalization. researchgate.net However, this reaction can be less efficient for 1H-indazoles if the N-H group is not appropriately protected, as it can lead to the formation of unwanted by-products. researchgate.net The reaction facilitates the synthesis of 3-indazolylpropenoates, which are key intermediates for producing 3-indazolylpropionic acids and 3-indazolylethylamines. researchgate.net
The general scheme for a Heck reaction is:
Ar-X + H₂C=CH-R + Base → [Pd catalyst] → Ar-CH=CH-R
Where Ar-X is an aryl halide, and H₂C=CH-R is an alkene.
The versatility of the Heck reaction allows for the use of various aryl halides, including iodides, bromides, and triflates, and a wide range of alkenes. mdpi.com
C–H Bond Functionalization Approaches
Direct and selective C-H bond functionalization represents a significant advancement in organic synthesis, aiming to replace a carbon-hydrogen bond with a new bond (e.g., C-C, C-O, C-N). nih.gov These transformations are highly sought after due to the ubiquity of C-H bonds in organic molecules. nih.gov Transition metal catalysts are often employed to achieve selectivity among the numerous C-H bonds present in a complex substrate. nih.gov
In the context of the indazole scaffold, C-H functionalization can be used to introduce various substituents directly onto the indazole ring, bypassing the need for pre-functionalized starting materials. For instance, palladium-catalyzed oxidative arylation of 1H-indazole derivatives with simple arenes has been reported, demonstrating good reaction efficiency and functional group tolerance. researchgate.net
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis. These reactions are highly efficient and atom-economical, making them attractive for generating molecular diversity.
While specific multicomponent reactions for the direct synthesis of this compound are not detailed in the provided context, MCRs are widely used for the synthesis of various heterocyclic systems, including indazole derivatives. For example, a one-pot, three-component reaction of 2-bromobenzaldehydes, amines, and sodium azide (B81097) has been utilized to synthesize 2H-indazoles. acs.org Another example is the synthesis of thiazole-indole hybrids through a one-pot process involving arylglyoxal, indole, and aryl thioamides. nih.gov Such strategies could potentially be adapted for the synthesis of functionalized indazoles.
Green Chemistry Approaches in Indazole Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bohrium.com In recent years, there has been a significant shift towards developing sustainable and environmentally friendly methods for the synthesis of indazoles. rsc.org
Several green approaches have been reported for indazole synthesis, including:
Use of Green Solvents: Reactions have been successfully carried out in greener solvents like PEG-400 and even water. organic-chemistry.orgacs.org
Catalyst-based Approaches: The use of transition-metal and acid-base catalysts has improved the efficiency and selectivity of indazole synthesis. benthamdirect.combohrium.com Some methods utilize heterogeneous catalysts that can be easily recovered and reused. acs.org
Alternative Energy Sources: Ultrasound irradiation has been employed to promote the synthesis of 1H-indazoles, often leading to good yields in shorter reaction times. researchgate.net
Visible Light-Induced Synthesis: A metal-free, visible light-induced reductive cyclization of ortho-carbonyl-substituted azobenzenes has been developed to produce indazoles with high yield and selectivity. rsc.org
These green methodologies offer more sustainable alternatives to traditional synthetic routes.
Derivatization Reactions of the this compound Scaffold
Modifications at the C3-Iodo Position
The C3-iodo group in this compound is a versatile handle for introducing a wide array of functional groups through various cross-coupling reactions. As previously discussed, both Sonogashira and Heck reactions are effective methods for creating new carbon-carbon bonds at this position.
Beyond these, Suzuki-Miyaura cross-coupling reactions are also frequently employed for the functionalization of 3-iodoindazoles. researchgate.net This reaction involves the coupling of the iodo-indazole with an organoboronic acid or ester in the presence of a palladium catalyst and a base. It is a robust method for forming biaryl linkages and introducing other organic moieties.
The general scheme for a Suzuki-Miyaura coupling is:
R¹-X + R²-B(OR)₂ → [Pd catalyst] + Base → R¹-R²
Where R¹-X is the aryl halide (in this case, the 3-iodo-indazole), and R²-B(OR)₂ is a boronic acid or ester.
The choice of reaction conditions, including the catalyst, base, and solvent, is crucial for achieving high yields and selectivity in these derivatization reactions.
Data Tables
Table 1: Key Cross-Coupling Reactions for C3-Functionalization of 3-Iodoindazoles
| Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product Type |
|---|---|---|---|---|
| Sonogashira Coupling | 3-Iodoindazole | Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst | 3-Alkynylindazole |
| Heck Reaction | 3-Iodoindazole | Alkene | Palladium catalyst | 3-Alkenylindazole |
| Suzuki-Miyaura Coupling | 3-Iodoindazole | Organoboronic Acid/Ester | Palladium catalyst | 3-Aryl/Alkylindazole |
Table 2: Green Chemistry Approaches in Indazole Synthesis
| Approach | Key Feature | Example |
|---|---|---|
| Green Solvents | Use of environmentally benign solvents. | Synthesis in PEG-400 or water. organic-chemistry.orgacs.org |
| Heterogeneous Catalysis | Catalyst can be easily separated and recycled. | CuO nanoparticles on activated carbon. acs.org |
| Alternative Energy | Use of non-conventional energy sources. | Ultrasound irradiation. researchgate.net |
| Photocatalysis | Use of visible light to drive reactions. | Metal-free, visible light-induced cyclization. rsc.org |
Transformations of the N1-Methyl Group
The N1-methyl group of the indazole ring, while generally stable, can undergo specific chemical transformations, primarily demethylation, to yield the corresponding N-H indazole. This process is of significant interest in medicinal chemistry for structure-activity relationship studies and for the synthesis of analogues with potentially different biological profiles.
N-Demethylation Reactions:
The removal of the N1-methyl group from 1-methyl-1H-indazole derivatives can be a challenging transformation requiring specific reagents and conditions. While direct demethylation of this compound is not extensively documented in publicly available literature, general methods for N-demethylation of N-methylated heterocycles can be considered. These methods often involve strong acids, Lewis acids, or specific demethylating agents.
One potential, though not specifically demonstrated for this compound, one-pot procedure for the replacement of an N-methyl group involves quaternization followed by demethylation. This method utilizes an alkylating agent to form a quaternary ammonium (B1175870) salt, which is then treated in situ with a nucleophilic reagent like sodium sulfide (B99878) or potassium thioacetate (B1230152) to achieve demethylation. rsc.org
It is important to note that the presence of the electron-withdrawing iodine atom at the C3-position and the hydroxyl group at the C7-position may influence the reactivity of the N1-methyl group, potentially requiring tailored reaction conditions for successful demethylation. The choice of demethylating agent and reaction parameters would need to be carefully optimized to avoid undesired side reactions on the indazole core or the other functional groups.
Reactivity and Functionalization of the C7-Hydroxyl Group
The C7-hydroxyl group of this compound is a key site for introducing molecular diversity through various functionalization reactions, primarily etherification and esterification. These transformations allow for the modulation of the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which can be crucial for its biological activity.
Etherification of the C7-Hydroxyl Group:
The conversion of the C7-hydroxyl group to an ether functionality is a common strategy in medicinal chemistry. The Williamson ether synthesis is a widely employed method for this purpose. researchgate.netrsc.orgresearchgate.netnih.gov This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide or another suitable electrophile.
| Reactants | Reagents and Conditions | Product | Yield | Reference |
| This compound, Alkyl halide (R-X) | Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | 7-Alkoxy-3-iodo-1-methyl-1H-indazole | Not specified | General Method researchgate.netrsc.orgresearchgate.netnih.gov |
This table represents a general methodology, as specific examples for this compound are not detailed in the provided search results.
The choice of base and solvent is critical for the success of the Williamson ether synthesis. Strong bases like sodium hydride (NaH) are often used to ensure complete deprotonation of the phenolic hydroxyl group. Aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are typically employed to facilitate the SN2 reaction. The reactivity of the alkyl halide will also influence the reaction outcome, with primary alkyl halides generally providing better yields than secondary or tertiary halides due to reduced steric hindrance. nih.gov
Esterification of the C7-Hydroxyl Group:
Esterification of the C7-hydroxyl group provides another avenue for functionalization, leading to the formation of ester derivatives. This can be achieved by reacting the hydroxyl group with a variety of acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions.
Reaction with acyl chlorides in the presence of a base is a common and efficient method for ester formation. researchgate.net The base, typically a tertiary amine like triethylamine (B128534) or pyridine (B92270), serves to neutralize the hydrochloric acid generated during the reaction.
| Reactants | Reagents and Conditions | Product | Yield | Reference |
| This compound, Acyl chloride (R-COCl) | Base (e.g., Triethylamine, Pyridine), Solvent (e.g., DCM, Chloroform) | 3-Iodo-1-methyl-1H-indazol-7-yl ester | Not specified | General Method researchgate.net |
This table represents a general methodology, as specific examples for this compound are not detailed in the provided search results.
Alternatively, coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) can be used to facilitate the esterification with carboxylic acids, a method that has been successfully applied to the functionalization of other 7-hydroxy-substituted heterocyclic systems. mdpi.com This approach offers a milder alternative to the use of acyl chlorides.
The reactivity of the C7-hydroxyl group in both etherification and esterification reactions is influenced by the electronic nature of the indazole ring. The presence of the electron-donating nitrogen atom at the N1-position and the electron-withdrawing iodine atom at the C3-position can modulate the acidity of the hydroxyl proton and the nucleophilicity of the corresponding phenoxide, thereby affecting the reaction kinetics and yields.
Structure Activity Relationship Sar Investigations of 3 Iodo 1 Methyl 1h Indazol 7 Ol and Its Analogs
General Principles of SAR for Indazole Derivatives
Indazole, a bicyclic aromatic heterocycle, serves as a versatile scaffold in drug discovery. The SAR of indazole derivatives is governed by the nature and position of substituents on the indazole ring. Key general principles include:
Substitution Pattern: The biological activity of indazole derivatives is highly dependent on the substitution pattern on both the pyrazole (B372694) and benzene (B151609) rings. Modifications at various positions can significantly alter the compound's potency, selectivity, and pharmacokinetic properties.
N1 versus N2 Isomers: The position of the substituent on the nitrogen atom of the pyrazole ring (N1 or N2) is crucial. In many cases, N1-substituted indazoles exhibit different biological profiles compared to their N2-substituted counterparts. For unsubstituted indazoles, the 1H-tautomer is generally more stable. researchgate.net
Hydrogen Bonding: The hydrogen-bonding capacity of substituents, particularly those capable of acting as donors or acceptors, plays a vital role in target recognition and binding affinity.
Steric and Electronic Effects: The size, shape, and electronic properties of substituents influence how the molecule fits into the binding pocket of a biological target and interacts with key amino acid residues.
A review of various indazole derivatives has shown that modifications to the functional groups on the aromatic and pyrazole rings, through reactions like reduction, oxidation, and substitution, can lead to compounds with optimized bioactivity. nih.gov
Influence of Substituents on Biological Efficacy
The iodine atom at the C3 position of the indazole ring plays a significant role in the molecule's activity. While specific studies on 3-Iodo-1-methyl-1H-indazol-7-ol are limited, the role of halogens, including iodine, at this position in other heterocyclic systems is well-documented. Iodine can participate in halogen bonding, a non-covalent interaction with a Lewis base, which can contribute to the stability of the ligand-protein complex. This interaction, along with the steric bulk and lipophilicity of the iodine atom, can influence the compound's binding affinity and selectivity for its target. In some contexts, iodine has been used as a catalyst in the synthesis of related heterocyclic structures like quinazolinones and pyrazolopyrimidines. nih.gov
The methylation at the N1 position of the indazole ring has a profound impact on the molecule's properties. N1-methylation eliminates the possibility of the compound acting as a hydrogen bond donor at this position, which can alter its binding mode compared to N-unsubstituted analogs. Furthermore, the methyl group can influence the conformational preferences of the molecule, potentially orienting other substituents for optimal interaction with the target. The presence of a substituent at the N1 position is a common feature in many biologically active indazole derivatives, suggesting its importance for achieving desired pharmacological effects.
The hydroxyl group at the C7 position is a key functional group that can significantly contribute to ligand-target binding. As a hydrogen bond donor and acceptor, the C7-hydroxyl group can form crucial interactions with amino acid residues in the binding site of a protein. The position of this hydroxyl group is critical, as its ability to form these interactions is dependent on its spatial orientation within the binding pocket. In the development of hepcidin (B1576463) production inhibitors based on a 3,6-disubstituted indazole scaffold, a phenol (B47542) group (hydroxyl on a benzene ring) was found to be important for activity. nih.gov
Positional Isomerism and SAR (e.g., Comparison with C4, C5, C6 Substituted Indazoles)
The position of substituents on the benzene ring of the indazole core is a critical determinant of biological activity. The SAR can vary significantly when a substituent is moved from one position to another (e.g., C4, C5, C6, or C7). For instance, in a series of 3,6-disubstituted indazole derivatives developed as hepcidin production inhibitors, the nature and position of the substituent at the C6 position were found to be crucial for potency. nih.gov Similarly, studies on positional isomers of other bicyclic systems, such as benzimidazoles, have demonstrated that the location of a substituent can dramatically affect antimicrobial and antitubercular activities. nih.gov The synthesis of specific positional isomers, such as those in the 4,5,6,7-tetrahydro-3-oxo-2H-indazolecarboxylic acid series, has been shown to be dependent on the reaction conditions, highlighting the chemical diversity that can be achieved through positional isomerism. rsc.org A systematic exploration of substituting the C7-hydroxyl group of this compound at the C4, C5, and C6 positions would be necessary to fully elucidate the positional SAR.
Scaffold Hopping and Bioisosteric Replacements from Indoles to Indazoles
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design to identify novel chemotypes with improved properties. nih.govresearchgate.net The indazole scaffold is often considered a bioisostere of the indole (B1671886) scaffold, as they share a similar size and shape, and both contain a fused bicyclic aromatic system.
The transition from an indole to an indazole core can lead to significant changes in biological activity and selectivity. For example, scaffold hopping from an indole core to an indazole framework has been successfully employed to transform MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors. nih.govrsc.org This strategy preserved the essential spatial relationship between key pharmacophoric features while introducing novel interactions. nih.gov The indazole scaffold provides an excellent alternative to the indole core, allowing for the maintenance of critical binding interactions. nih.gov
This approach highlights the potential for discovering new biological activities or optimizing existing ones by replacing the indole scaffold with an indazole, as has been demonstrated in the development of inhibitors for various protein targets.
Biological Activities and Molecular Mechanisms of Action for 3 Iodo 1 Methyl 1h Indazol 7 Ol Analogs
Exploration of Therapeutic Potential
Analogs of 3-Iodo-1-methyl-1H-indazol-7-ol, which belong to the broader class of indazole derivatives, have garnered significant interest in medicinal chemistry due to their diverse biological activities. Researchers have particularly focused on their potential as anticancer and antimicrobial agents, exploring the molecular pathways through which they exert their effects.
The indazole scaffold is a key feature in many compounds developed for cancer therapy. These derivatives have shown inhibitory effects against a variety of human cancer cell lines, including those of the lung, breast, prostate, and liver. nih.gov The anticancer mechanisms are often linked to the modulation of critical cellular pathways involved in cancer progression.
A primary mechanism by which indazole analogs exhibit anticancer effects is through the inhibition of various protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. nih.gov The anti-proliferative activity of these compounds is believed to stem from their interaction with protein kinase drug targets. nih.gov For instance, certain indazole derivatives have been noted for their potential to inhibit tyrosine kinases, which play a significant role in cancer-related cell signaling. While specific inhibition data for direct analogs of this compound against a wide range of kinases is still emerging, the broader class of indazole-containing compounds has been associated with the inhibition of multiple kinases involved in tumorigenesis.
A significant area of research for indazole analogs is their ability to inhibit Indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov IDO1 is a heme-containing enzyme that plays a critical role in tumor immune escape by metabolizing the essential amino acid tryptophan into kynurenine (B1673888). nih.govmdpi.com This depletion of tryptophan and accumulation of kynurenine suppresses the function of effector T-cells and promotes an immunosuppressive tumor microenvironment. mdpi.com
Inhibitors of IDO1 are considered a promising strategy in cancer immunotherapy, as they can help restore the body's natural anti-tumor immune response. d-nb.infonih.gov Several indazole-based compounds have been designed and synthesized as potent IDO1 inhibitors. For example, novel 1,3-dimethyl-6-amino indazole derivatives have been developed based on the structure of the IDO1 active site. nih.gov One such compound, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, was found to significantly suppress IDO1 expression in a concentration-dependent manner. nih.gov The development of these inhibitors represents a key strategy in the search for new cancer immunotherapies. nih.govfrontiersin.org
Table 1: Examples of Indazole Analogs as IDO1 Inhibitors
| Compound Name | Target | Investigated For | Key Findings |
| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine nih.gov | IDO1 | Anticancer | Remarkably suppressed IDO1 expression. nih.gov |
| nih.govnih.govTriazolo[4,3-a]pyridine-indazole hybrids d-nb.info | IDO1 | Anticancer | Act as catalytic holo-inhibitors of IDO1. d-nb.info |
Analogs of this compound have demonstrated significant antiproliferative effects against various cancer cell lines. nih.gov The anticancer activity of these compounds is often linked to their ability to modulate the cell cycle and induce apoptosis (programmed cell death). nih.gov
For instance, research has shown that 3-Iodo-1H-indazol-7-amine can induce apoptosis by modulating key apoptotic pathways, specifically involving Bcl-2 family proteins. Furthermore, the compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine has been identified as a potent anticancer agent that induces apoptosis and activates extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway in hypopharyngeal carcinoma cells. nih.gov This compound also demonstrated the ability to suppress cell mobility in a wound healing assay, which was associated with a reduction in the expression of matrix metalloproteinase MMP9. nih.gov
Table 2: Antiproliferative Activity of Selected Indazole Analogs
| Compound/Analog Class | Cancer Cell Line(s) | Effect |
| 3-Iodo-1H-indazol-7-amine | Lung (A549), Chronic Myeloid Leukemia (K562), Prostate (PC-3), Hepatoma (Hep-G2) | Induction of apoptosis. |
| 3-methyleneisoindolin-1-ones (derived from iodo-cyclization) nih.gov | Breast (MCF-7), Lung (A-549), Glioblastoma (U-373 MG) | Antiproliferative activity, with some compounds showing GI50 values < 10 μM in MCF-7 cells. nih.gov |
| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine nih.gov | Hypopharyngeal carcinoma (FaDu), Oral tongue carcinoma (YD-15), Breast (MCF7) | Induces apoptosis, activates ERK pathways, and suppresses cell mobility. nih.gov |
In addition to their anticancer potential, various indazole derivatives have been investigated for their antimicrobial properties. The core indazole structure has proven to be a versatile scaffold for developing new agents to combat microbial infections. researchgate.net
Research into indazole analogs has revealed activity against a spectrum of bacteria, including both Gram-positive and Gram-negative strains. researchgate.net For example, a series of novel 1,2,3-triazole derivatives linked to a 6-bromo-1H-indazole core were synthesized and evaluated for their antimicrobial efficacy. researchgate.net Several of these synthesized compounds exhibited moderate to good inhibitory activity when compared with standard drugs. researchgate.net The proposed mechanism for their antibacterial action involves the inhibition of essential bacterial enzymes responsible for processes like cell wall synthesis or DNA replication. researchgate.net
### 4.
The structural motif of this compound has served as a scaffold for the development of various analogs with a range of biological activities. These activities stem from the specific interactions of these compounds with various enzymes and receptors in the body, leading to downstream cellular effects. The following sections detail the antifungal, anti-inflammatory, neuroprotective, and antioxidant properties of these analogs.
#### 4.1.2.2. Antifungal Spectrum and Efficacy
Analogs of this compound have been investigated for their potential as antifungal agents. Research has shown that certain derivatives of the indazole scaffold exhibit inhibitory activity against various fungal strains. For instance, a series of novel 1,2,3-triazole derivatives tethered with 6-bromo-1H-indazole were synthesized and evaluated for their antimicrobial efficacy. researchgate.net Several of these compounds demonstrated moderate to good inhibition against different fungal strains. researchgate.net The mechanism of action is thought to involve the inhibition of key fungal enzymes that are essential for processes like cell wall synthesis or DNA replication. researchgate.net
The antifungal activity is often assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The screening of these indazole analogs typically involves testing them against a panel of clinically relevant fungi.
#### 4.1.3. Anti-Inflammatory Effects
Derivatives of the 1H-indazole structure have demonstrated notable anti-inflammatory properties. These effects are primarily mediated through the inhibition of key enzymes involved in the inflammatory cascade. A series of 1,5-disubstituted indazol-3-ols were synthesized and found to exhibit significant anti-inflammatory activities in various experimental models. nih.gov For example, one such derivative, 5-Methoxy-1-[(quinoline-2-yl-methoxy)-benzyl]-1H-indazol-3-ol, was a potent inhibitor of the oxidation of arachidonic acid, a key step in the inflammatory process. nih.gov This compound also demonstrated the ability to inhibit the contraction of sensitized guinea pig tracheal segments and reduce antigen-induced airway eosinophilia in guinea pigs. nih.gov Furthermore, topical application of this compound was shown to inhibit arachidonic acid-induced mouse ear edema. nih.gov
##### 4.1.3.1. Cyclooxygenase-2 (COX-2) Inhibition
A primary mechanism underlying the anti-inflammatory effects of many indazole analogs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation. nih.gov Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
Computational studies, such as molecular docking and molecular dynamics simulations, have been employed to evaluate 1H-indazole analogs as potential COX-2 inhibitors. researchgate.net In one such study, compounds featuring difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups showed significant binding affinities to the COX-2 enzyme. researchgate.net These computational findings suggest that newly developed 1H-indazole compounds have the potential to be effective anti-inflammatory agents by targeting COX-2. researchgate.net
The following table summarizes the binding results of selected 1H-indazole analogs with the COX-2 enzyme:
Binding Affinities of 1H-Indazole Analogs with COX-2
| Compound Group | Binding Affinity (kcal/mol) |
|---|---|
| Difluorophenyl | -9.11 |
| Para-toluene | -8.80 |
| 4-methoxyphenyl | -8.46 |
#### 4.1.4. Neuroprotective and Central Nervous System (CNS) Activities
The indazole scaffold has also been a foundation for developing compounds with neuroprotective and CNS activities. These compounds often target enzymes and receptors within the brain that are implicated in neurodegenerative diseases and neuropsychiatric disorders. nih.gov
##### 4.1.4.1. Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. nih.gov Inhibition of MAO can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease. nih.govnih.gov There are two main isoforms of MAO: MAO-A and MAO-B. nih.gov Selective inhibition of these isoforms can lead to more targeted therapeutic effects with fewer side effects. nih.gov
Research has focused on developing indazole-based MAO inhibitors. For example, a series of 1H-indazol-3-ol derivatives were identified as nanomolar inhibitors of D-amino acid oxidase (DAAO), an enzyme related to monoamine metabolism. science.gov In silico studies have also been used to identify novel and selective MAO-B inhibitors from large compound libraries, with some candidates showing promise for further development. science.gov
##### 4.1.4.2. LRRK2 Antagonism
Leucine-rich repeat kinase 2 (LRRK2) is a protein that has been genetically linked to an increased risk of Parkinson's disease. nih.gov Inhibition of LRRK2 kinase activity is therefore a promising therapeutic approach for this neurodegenerative disorder. nih.govnih.gov Several series of indazole-based compounds have been developed and optimized as potent and selective LRRK2 inhibitors. nih.govnih.gov
One research effort described the discovery of a "reinvented" indazole series with improved physicochemical properties and the ability to penetrate the central nervous system. nih.gov Another study detailed the optimization of a novel series of 1-heteroaryl-1H-indazole LRRK2 inhibitors, resulting in a lead compound with exceptional potency and a favorable preclinical safety profile. nih.gov
#### 4.1.5. Antioxidant Capacity
While direct and extensive studies on the antioxidant capacity specifically of this compound analogs are not widely available in the provided search results, the general class of indazole derivatives has been associated with antioxidant properties. The anti-inflammatory effects observed with some indazole analogs, such as the inhibition of arachidonic acid oxidation, indirectly suggest a capacity to mitigate oxidative stress, which is closely linked to inflammation. nih.gov Oxidative stress, caused by an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is a contributing factor to many diseases. The ability of certain compounds to inhibit oxidative processes can be considered a form of antioxidant activity.
The following table lists the compounds mentioned in this article:
Other Biological Activities (e.g., Antiviral, Anti-HIV, Antiarrhythmic, Antispermatogenic)
Analogs of the core indazole structure have demonstrated a wide array of biological effects, targeting various pathological processes from viral infections to reproductive functions.
Antiviral and Anti-HIV Activity Certain indazole-related heterocyclic systems have shown notable efficacy against viral pathogens. A series of 4-substituted (1S,9aR)-1-[(1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizines, which are structurally distinct but share heterocyclic motifs, exhibited inhibitory activity against the influenza virus. mdpi.com Some of these compounds were capable of reducing the infectivity of the influenza virus by over 90%, indicating their potential as virucidal agents that act on extracellular virions. mdpi.com
In the context of human immunodeficiency virus (HIV), several classes of related compounds have been identified as active agents. Appropriately substituted 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones were developed as annulated analogues of HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)-thymine) and showed activity against HIV-1. nih.gov The most active in this series was 2,3-dihydro-5-[(3,5-dimethylphenyl)methyl]-3-ethoxy-6-ethyl-7H- thiazolo[3,2-a]pyrimidin-7-one. nih.gov Additionally, a series of new pregnenolone (B344588) analogues were synthesized and tested for their ability to inhibit HIV. scilit.comresearchgate.net Among these, 3-(thiophene-2-yl)-1-(preg-5-en-3β-ol-17-yl)prop-2-en-1-one and 1-O-acetyl-(5-(4-bromophenyl)-3-(preg-5-en-3β-ol-17-yl)-4,5-dihydro-1H-pyrazoline were found to be the most active against HIV-1 and HIV-2. scilit.comresearchgate.net The development of such novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) is crucial for addressing drug-resistant viral strains. scilit.comresearchgate.net
Antiarrhythmic Activity Novel 3-alkyl-1-[ω-[4-[(alkylsulfonyl)amino]phenyl]-ω-hydroxyalkyl]-1H-imidazolium salts have been synthesized and evaluated for antiarrhythmic properties. nih.gov These compounds were specifically investigated for their class III electrophysiological activity in isolated canine cardiac Purkinje fibers and ventricular muscle tissue. nih.gov One notable compound, 1-[2-hydroxy-2-[4-[(methylsulfonyl)amino]phenyl]ethyl]-3-methyl-1H-imidazolium chloride, was effective in prolonging the functional refractory period in dogs and preventing reentrant ventricular tachycardia. nih.gov
Antispermatogenic Activity A series of halogenated 1-benzylindazole-3-carboxylic acids has been identified as a new class of antispermatogenic agents. nih.gov These compounds were studied for their impact on testicular weight and the inhibition of spermatogenesis. nih.gov Histological examination of rat testes treated with these active derivatives revealed a consistent pattern of disorganization within the seminiferous tubules, primarily characterized by the lesion and loss of spermatocytes and spermatids. nih.gov Notably, the spermatogonia and interstitial tissue appeared to remain normal. nih.gov Among the most potent compounds in this class were 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid and its related derivatives. nih.gov
Table 1: Summary of Other Biological Activities of this compound Analogs
| Biological Activity | Compound Class | Key Findings | References |
|---|---|---|---|
| Antiviral (Influenza) | (1S,9aR)-1-[(1,2,3-triazol-1-yl)methyl]octahydro-1H-quinolizines | Reduced influenza virus infectivity by over 90%; potential virucidal agents. | mdpi.com |
| Anti-HIV | 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones | Active against HIV-1. | nih.gov |
| Anti-HIV | Pregnenolone Analogues | Active against HIV-1 and HIV-2; act as non-nucleoside reverse transcriptase inhibitors. | scilit.comresearchgate.net |
| Antiarrhythmic | 3-alkyl-1-[ω-[4-[(alkylsulfonyl)amino]phenyl]-ω-hydroxyalkyl]-1H-imidazolium salts | Exhibited Class III electrophysiological activity; prolonged functional refractory period in cardiac tissue. | nih.gov |
| Antispermatogenic | 1-Halobenzyl-1H-indazole-3-carboxylic acids | Caused lesion and loss of spermatocytes and spermatids in rat testes. | nih.gov |
Investigation of Specific Molecular Targets and Pathways
The therapeutic effects of these compounds are rooted in their precise interactions with biological macromolecules and their subsequent influence on cellular pathways.
Receptor Binding Affinity and Ligand Interactions
The specific substitutions on the indazole ring system play a critical role in how these molecules interact with their biological targets. For instance, the presence of an amine group at the C7 position in the related compound 3-Iodo-1H-indazol-7-amine can influence hydrogen-bonding interactions, which are fundamental for drug-receptor binding. The incorporation of a methyl group at the N1 position, as seen in 3-Iodo-1-methyl-1H-indazol-7-amine, can enhance metabolic stability without necessarily altering the core binding interactions.
Enzyme Active Site Interactions
A primary mechanism of action for many indazole derivatives involves the direct inhibition of enzymes. Some indazole analogs function by interacting with tyrosine kinase enzymes. These compounds can bind to the hinge region of these enzymes, thereby inhibiting their activity and disrupting the biochemical pathways related to cell growth and differentiation that they control.
In the realm of anti-HIV research, the activity of several analog classes is attributed to enzyme inhibition. Both the thiazolo-pyrimidinone analogs and the synthetic steroid analogs function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govscilit.comresearchgate.net This means they bind to a site on the HIV reverse transcriptase enzyme that is distinct from the active site for nucleosides, inducing a conformational change that inactivates the enzyme and halts viral replication.
Table 2: Enzyme Interactions of this compound Analogs
| Enzyme Target | Compound Class | Mechanism of Interaction | References |
|---|---|---|---|
| Tyrosine Kinases | Indazole derivatives | Binds to the hinge region of the enzyme, leading to inhibition. | |
| HIV Reverse Transcriptase | Thiazolo-pyrimidinone and Pregnenolone analogs | Acts as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site. | nih.govscilit.comresearchgate.net |
Mechanisms of Action at the Cellular Level
The molecular interactions of these compounds translate into specific effects at the cellular level.
Inhibition of Cell Signaling: By inhibiting tyrosine kinases, indazole derivatives can interfere with crucial cell signaling pathways that regulate cell growth and differentiation.
Disruption of Spermatogenesis: The antispermatogenic action of 1-halobenzyl-1H-indazole-3-carboxylic acids is a direct result of their cellular toxicity towards specific germ cells. Their mechanism involves inducing disorganization of the seminiferous tubules by causing the lesion and loss of spermatocytes and spermatids, thereby halting the process of sperm production. nih.gov
Modulation of Cardiac Electrophysiology: The antiarrhythmic effects of imidazolium (B1220033) salts are achieved by altering the electrical properties of heart cells. By prolonging the functional refractory period in cardiac muscle, these agents help to prevent the reentrant electrical signals that cause tachycardia. nih.gov
Virucidal Action: The antiviral activity of certain quinolizine derivatives against the influenza virus is described as virucidal, meaning they affect the integrity of extracellular virions, thereby neutralizing the virus before it can infect host cells. mdpi.com
Computational and Theoretical Investigations of 3 Iodo 1 Methyl 1h Indazol 7 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into molecular behavior at the electronic level. For 3-Iodo-1-methyl-1H-indazol-7-ol, these calculations can elucidate its stability, reactivity, and spectroscopic signatures.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometries and energies of organic molecules. DFT calculations for this compound would involve optimizing its molecular geometry to find the most stable conformation. This process provides key information on bond lengths, bond angles, and dihedral angles.
The electronic properties derived from DFT, such as the distribution of electron density, electrostatic potential maps, and atomic charges, are crucial for understanding how the molecule interacts with its environment. For instance, the analysis can reveal electron-rich and electron-poor regions, which are key determinants of intermolecular interactions.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. ekb.eg
A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ekb.eg Conversely, a small energy gap suggests the molecule is more reactive and can be more readily polarized. researchgate.net In the context of drug design, a smaller energy gap can facilitate stronger interactions with a biological receptor. researchgate.net Quantum chemical calculations can precisely determine the energies of these orbitals for this compound.
Table 1: Illustrative Frontier Orbital Energies for this compound (Note: These are example values typical for such a heterocyclic system and are for illustrative purposes.)
| Parameter | Energy (eV) | Significance |
| EHOMO | -6.25 | Represents the ionization potential; ability to donate electrons. |
| ELUMO | -1.10 | Represents the electron affinity; ability to accept electrons. |
| Energy Gap (ΔE) | 5.15 | Indicator of chemical stability and reactivity. |
Computational methods, particularly DFT, can predict spectroscopic data with a useful degree of accuracy. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. modgraph.co.uk By calculating the magnetic shielding tensors for each nucleus in this compound, a theoretical NMR spectrum can be generated.
Comparing these predicted shifts with experimental data is a powerful way to confirm or aid in the structural elucidation of the compound. rsc.org The accuracy of these predictions for ¹H NMR shifts is often within an error range of 0.2–0.4 ppm when using DFT methods. nih.gov This predictive capability is invaluable for assigning specific signals in a complex experimental spectrum to the correct atoms in the molecule.
Table 2: Example of Predicted vs. Experimental ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ (Note: The following table is a hypothetical illustration of how theoretical and experimental data would be compared.)
| Proton Position | Predicted δ (ppm) | Experimental δ (ppm) | Deviation (ppm) |
| N-CH₃ | 3.95 | 3.98 | -0.03 |
| H-4 | 7.10 | 7.15 | -0.05 |
| H-5 | 6.90 | 6.92 | -0.02 |
| H-6 | 7.45 | 7.41 | +0.04 |
| OH | 9.80 | 9.85 | -0.05 |
Aromaticity is a key concept in chemistry that explains the unique stability and reactivity of many cyclic, planar molecules. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify the aromaticity of a ring system. researchgate.net NICS values are calculated at the geometric center of a ring (or other points of interest).
Table 3: Illustrative NICS(0) and NICS(1) Values for Aromaticity Assessment (Note: These values are examples used to illustrate the concept.)
| Ring System | NICS(0) (ppm) | NICS(1) (ppm) | Interpretation |
| Benzene (B151609) Ring | -9.5 | -10.2 | Aromatic |
| Pyrazole (B372694) Ring | -12.1 | -8.8 | Aromatic |
NICS(0) is calculated at the ring center, while NICS(1) is calculated 1 Å above the plane, which is often considered a better indicator of π-electron effects.
Molecular Modeling and Simulation
Beyond quantum mechanics, molecular modeling techniques simulate how a molecule behaves and interacts with larger biological systems, which is crucial for drug discovery and development.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target.
For this compound, docking studies could be performed to predict its binding affinity and mode of interaction with various protein targets, such as protein kinases, which are common targets for indazole-based inhibitors. The simulation calculates a docking score and binding energy, which estimate the strength of the interaction. The resulting docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-receptor complex.
Table 4: Illustrative Molecular Docking Results Against a Hypothetical Protein Kinase (Note: This table presents a hypothetical scenario for illustrative purposes.)
| Parameter | Value | Interpretation |
| Docking Score | -8.5 kcal/mol | A lower score indicates a more favorable binding interaction. |
| Predicted Kᵢ | 450 nM | Estimated inhibition constant; lower values suggest higher potency. |
| Key Interactions | Hydrogen bond (7-OH to Asp145), Halogen bond (3-Iodo to Gly88 backbone), Hydrophobic interactions (indazole core with Leu132) | Specific atomic contacts that stabilize the binding pose. |
Molecular Dynamics Simulations for Ligand Stability and Protein Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations can provide detailed insights into the stability of a ligand when bound to a protein and the nature of their interactions.
For this compound, MD simulations could be used to assess its binding stability within a target protein's active site. The simulation would track the conformational changes of both the ligand and the protein, calculating parameters like the root-mean-square deviation (RMSD) to evaluate the stability of the complex. A stable binding is often indicated by a low and consistent RMSD value over the simulation period. Furthermore, these simulations can elucidate the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (given the presence of iodine), that contribute to the binding affinity and stability.
A hypothetical MD simulation of this compound bound to a kinase, a common target for indazole derivatives, would likely show the indazole core forming crucial hydrogen bonds with the hinge region of the kinase. The 7-hydroxyl group could act as a hydrogen bond donor or acceptor, further anchoring the ligand. The 1-methyl group would likely occupy a hydrophobic pocket, while the 3-iodo substituent could engage in favorable halogen bonding or hydrophobic interactions, potentially enhancing binding affinity and selectivity. The stability of these interactions over the course of the simulation would be a key indicator of the ligand's potential efficacy.
Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound with a Target Protein
| Parameter | Value/Setting | Purpose |
| System | This compound in complex with target protein (e.g., a kinase) solvated in a water box with counter-ions. | To create a realistic physiological environment for the simulation. |
| Force Field | AMBER, CHARMM, or GROMOS | To define the potential energy function of the system, describing the interactions between atoms. |
| Simulation Time | 100 ns or longer | To allow for sufficient sampling of conformational space and to observe significant molecular motions. |
| Ensemble | NPT (isothermal-isobaric) | To maintain constant number of particles, pressure, and temperature, mimicking physiological conditions. |
| Analysis | RMSD, RMSF, Hydrogen Bond Analysis, Interaction Energy Calculation | To quantify the stability of the complex, the flexibility of protein residues, the persistence of key interactions, and the overall binding strength. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in medicinal chemistry for predicting the activity of new compounds and for optimizing lead structures.
While a specific QSAR model for this compound is not documented, numerous studies have successfully applied QSAR to various series of indazole derivatives. nih.govresearchgate.netnih.gov These studies have identified key molecular descriptors that correlate with the biological activities of indazoles, such as their anti-inflammatory or anticancer effects.
Commonly used descriptors in QSAR studies of indazole analogs include:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and dipole moments.
Steric descriptors: These describe the size and shape of the molecule.
Hydrophobic descriptors: These quantify the lipophilicity of the molecule.
For this compound, a QSAR model could be developed to predict its activity against a specific biological target. This would involve synthesizing a series of analogs with variations at different positions of the indazole scaffold and experimentally determining their biological activity. By correlating these activities with calculated molecular descriptors, a predictive model could be built. Such a model would help in understanding the structural requirements for optimal activity. For example, it could reveal the ideal size and electronic properties of the substituent at the 3-position or the importance of the hydroxyl group at the 7-position.
Table 2: Key Molecular Descriptors for a Hypothetical QSAR Model of this compound Analogs
| Descriptor Type | Specific Descriptor Example | Potential Influence on Activity |
| Electronic | Partial charge on N1 and N2 | Influences hydrogen bonding capacity and overall polarity. |
| Steric | Molar refractivity of the 3-substituent | Relates to the size and polarizability of the substituent, affecting binding pocket fit. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Affects membrane permeability and interaction with hydrophobic pockets in the target protein. |
| Topological | Wiener index | Describes the overall shape and branching of the molecule. |
In Silico ADME/Tox Prediction (Focus on Pharmacokinetic Attributes relevant to design, not safety profiles)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. mdpi.comnih.gov Various computational models and software can predict these properties based on the chemical structure of a molecule.
For this compound, in silico tools can provide valuable estimates of its drug-like properties. Predictions for key pharmacokinetic attributes would likely include:
Absorption: The presence of both a hydroxyl group and an N-methyl group would influence its solubility and permeability. Models would likely predict moderate to good oral absorption, a common feature for many small-molecule drugs.
Distribution: The predicted LogP value would give an indication of its distribution between aqueous and lipid environments in the body. The presence of the iodo group would increase its lipophilicity, potentially leading to wider distribution into tissues.
Metabolism: The N-methyl group could be a site for N-demethylation by cytochrome P450 enzymes. The aromatic ring system is also susceptible to oxidation. The presence of the iodo-substituent might influence the metabolic profile.
Excretion: The hydroxyl group could be a site for glucuronidation or sulfation, facilitating renal excretion of the resulting more polar metabolite.
These predictions are crucial for the design of new analogs. For example, if a model predicts poor oral absorption, modifications could be made to the structure to improve its solubility or permeability.
Table 3: Predicted Pharmacokinetic Attributes of this compound based on In Silico Models
| ADME Property | Predicted Outcome | Rationale based on Chemical Structure |
| Aqueous Solubility | Moderate | The hydroxyl group enhances solubility, while the indazole core and iodo-substituent are more lipophilic. |
| Intestinal Absorption | High | Likely to comply with Lipinski's rule of five, suggesting good passive diffusion across the gut wall. |
| Plasma Protein Binding | Moderate to High | The lipophilic nature of the molecule suggests it will likely bind to plasma proteins like albumin. |
| Blood-Brain Barrier Permeation | Possible | The LogP value would be a key determinant; the overall polarity will influence its ability to cross into the central nervous system. |
Prediction of Interaction Sites with Biological Macromolecules (e.g., Enzymes, Receptors)
Computational methods like molecular docking are widely used to predict the binding mode and affinity of a small molecule to a biological macromolecule. biotech-asia.org These methods place the ligand into the binding site of a protein and score the different poses based on their predicted interaction energies.
For this compound, molecular docking studies could be performed against a variety of potential protein targets, such as kinases, for which indazole derivatives are known inhibitors. The results of a docking simulation would provide a 3D model of the ligand-protein complex, highlighting the specific amino acid residues involved in the interaction.
A hypothetical docking of this compound into the ATP-binding site of a kinase would likely reveal:
The indazole nitrogen atoms forming hydrogen bonds with the backbone of the hinge region residues.
The 7-hydroxyl group forming an additional hydrogen bond with a nearby amino acid residue, which could be a key determinant of selectivity.
The 3-iodo group occupying a hydrophobic pocket, potentially forming a halogen bond with a carbonyl oxygen or other electron-rich group, a type of interaction increasingly recognized for its importance in ligand binding.
The 1-methyl group fitting into a small hydrophobic sub-pocket.
These predictions can guide the design of more potent and selective inhibitors by suggesting modifications that would enhance these interactions.
Table 4: Predicted Interaction Sites for this compound in a Hypothetical Kinase Binding Pocket
| Ligand Moiety | Predicted Interacting Residues/Region | Type of Interaction |
| Indazole N2 | Hinge region backbone amide | Hydrogen bond |
| 7-Hydroxyl group | Serine, Threonine, or Aspartate side chain | Hydrogen bond |
| 3-Iodo group | Leucine, Valine, or Alanine side chains; backbone carbonyl | Hydrophobic interaction, Halogen bond |
| 1-Methyl group | Hydrophobic pocket | van der Waals forces |
Solvent Effects and Environmental Considerations in Computational Studies
The solvent environment can significantly influence the conformation, electronic properties, and reactivity of a molecule. Computational studies can account for solvent effects either explicitly, by including individual solvent molecules in the simulation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant.
For this compound, considering solvent effects is crucial for accurately predicting its behavior in a biological system, which is predominantly aqueous. A computational study on a related indazole derivative, 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol, showed that while the frontier molecular orbital energy gap was minimally affected by the solvent, the molecule exhibited greater stability in polar environments. asianresassoc.org
In the context of this compound, computational studies incorporating solvent effects could be used to:
Predict its preferred conformation in water.
Calculate its solvation free energy, which is related to its solubility.
Understand how water molecules might mediate its interaction with a protein target.
From an environmental perspective, computational studies can also be used to predict properties relevant to a compound's environmental fate, such as its potential for bioaccumulation or degradation. While not the primary focus of drug design, these considerations are becoming increasingly important.
Conclusion and Future Research Perspectives on 3 Iodo 1 Methyl 1h Indazol 7 Ol
Summary of Key Research Findings on the Compound's Chemistry and Biological Activity
The substituents on the indazole ring are critical in defining the compound's properties:
Indazole Scaffold : This bicyclic aromatic heterocycle, composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a versatile pharmacophore. longdom.orglongdom.org Its ability to participate in various non-covalent interactions makes it a valuable component in drug design. longdom.orglongdom.org
3-Iodo Group : The iodine atom at the C3-position is a significant feature. Halogen atoms, particularly iodine, can form halogen bonds, which are increasingly recognized for their role in molecular recognition and binding affinity. Furthermore, the iodo-group serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions, such as Suzuki or Heck reactions. google.com This allows for the creation of a library of derivatives for structure-activity relationship (SAR) studies.
N1-Methyl Group : The methylation at the N1 position is crucial as it resolves the tautomeric ambiguity of the indazole ring, locking the compound into the 1H-indazole form. nih.govnih.gov This has significant implications for the molecule's shape, polarity, and how it presents its hydrogen bonding donors and acceptors to a biological target. acs.org N1-alkylation is a common strategy in medicinal chemistry to fine-tune the pharmacokinetic and pharmacodynamic properties of indazole-based drugs. nih.gov
7-Hydroxy Group : A hydroxyl group at the C7-position can act as both a hydrogen bond donor and acceptor, potentially anchoring the molecule in the active site of a protein. The 7-position of the indazole ring has been a target for substitution to modulate biological activity. For instance, 7-nitroindazole (B13768) is a known inhibitor of neuronal nitric oxide synthase. nih.govresearchgate.net The synthesis of 7-substituted indazoles has been an area of active research, indicating the importance of this position for biological targeting. researchgate.net
Identification of Research Gaps and Unexplored Areas
The primary research gap is the near-complete absence of published studies on 3-Iodo-1-methyl-1H-indazol-7-ol itself. This presents a significant opportunity for foundational research. Key unexplored areas include:
Synthesis and Characterization : While synthetic routes to variously substituted indazoles are known, a specific, optimized synthesis for this compound has not been detailed in the literature. chemicalbook.comnih.govresearchgate.net Full characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and single-crystal X-ray diffraction would be essential first steps.
Biological Screening : The compound has not been systematically screened against a broad range of biological targets. Given the diverse activities of the indazole class, high-throughput screening against panels of kinases, G-protein coupled receptors, and other enzyme families could reveal unexpected activities. researchgate.netnih.gov
Physicochemical Properties : There is no data on the compound's solubility, lipophilicity (logP), metabolic stability, or other parameters crucial for drug development.
Potential for Further Structural Modification and Derivatization
The structure of this compound is ripe for further modification to explore and optimize potential biological activities.
| Position | Current Substituent | Potential Modifications & Rationale |
| C3 | Iodo | Utilize as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a wide variety of aryl, heteroaryl, or alkynyl groups. This would allow for extensive exploration of the binding pocket of a target protein. |
| N1 | Methyl | Vary the alkyl chain length or introduce cyclic or functionalized alkyl groups to probe the impact on solubility, metabolic stability, and target engagement. |
| C7 | Hydroxy | Convert to ethers or esters to modulate polarity and hydrogen bonding capacity. It could also serve as an attachment point for linkers in the development of chemical probes or targeted drug conjugates. |
| Other Positions (C4, C5, C6) | Hydrogen | Introduce small substituents like fluorine or chlorine to modulate electronic properties and metabolic stability, or larger groups to explore additional binding interactions. |
Strategic Directions for Advanced Mechanistic Elucidation
Should initial screening identify a significant biological activity, several strategic directions could be pursued for mechanistic elucidation:
Target Identification and Validation : For novel bioactive compounds, identifying the molecular target is paramount. This can be achieved through techniques like affinity chromatography, chemical proteomics, or genetic approaches such as CRISPR-Cas9 screening.
Computational Modeling : Molecular docking and molecular dynamics simulations could predict the binding mode of this compound and its derivatives to the identified target. longdom.orglongdom.org This would guide further structural modifications.
Biophysical Assays : Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction between the compound and its target protein.
Structural Biology : Co-crystallization of the compound with its target protein would provide definitive, atomic-level detail of the binding interactions, offering a clear roadmap for rational drug design.
Outlook for the Development of Novel Chemical Probes and Therapeutic Candidates based on the this compound Scaffold
The this compound scaffold holds considerable promise for future development.
Chemical Probes : The versatility of the 3-iodo group allows for the straightforward attachment of reporter tags such as fluorophores or biotin, or photo-affinity labels. This would enable the creation of chemical probes to study the localization and function of its biological target in living cells.
Therapeutic Candidates : Given the precedent of indazole-containing drugs like Niraparib and Pazopanib, there is a clear potential for this scaffold to yield new therapeutic agents. nih.gov The key will be systematic exploration through synthesis, biological screening, and SAR studies. The initial focus could be on areas where indazoles have already shown promise, such as oncology and inflammatory diseases. researchgate.netnih.govnih.gov
Q & A
Q. What are the optimal synthetic routes for preparing 3-Iodo-1-methyl-1H-indazol-7-ol, and how can purity be maximized?
- Methodological Answer : A common approach involves multi-step synthesis starting from indazole precursors. For example, iodination can be achieved using copper(I) iodide (CuI) as a catalyst under mild conditions (e.g., PEG-400:DMF solvent systems at room temperature), as demonstrated in analogous indazole derivatives . To maximize purity, employ flash column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30 ratio) and monitor reactions via TLC (Rf ~0.33–0.49). Post-synthesis, recrystallization in hot ethyl acetate improves crystallinity. Ensure rigorous drying (Na₂SO₄) of organic extracts to remove residual solvents .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm substitution patterns. For instance, the indazole proton (N–H) typically appears as a singlet near δ 8.5–9.0 ppm in DMSO-d₆, while methyl groups resonate at δ 3.7–4.0 ppm. Iodo substituents deshield adjacent carbons, with C–I signals appearing at ~95–105 ppm in ¹³C NMR . High-resolution mass spectrometry (HRMS) using FAB ionization can confirm the molecular ion ([M+H]⁺) with <5 ppm error. Cross-validate with single-crystal X-ray diffraction (SHELX refinement) for unambiguous structural assignment .
Q. What are the critical solubility and stability considerations for handling this compound in experimental workflows?
- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) at ~10 mM concentrations. Prepare stock solutions in anhydrous DMSO to avoid hydrolysis. Store aliquots at 2–8°C in amber vials to prevent photodegradation (iodo-substituents are light-sensitive). Monitor stability via HPLC (C18 column, acetonitrile/water gradient) over 72 hours to detect degradation products .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound derivatives for targeted biological activity?
- Methodological Answer : Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (AutoDock Vina) to predict binding affinities toward target proteins (e.g., kinases). For iodinated indazoles, the iodine atom’s steric bulk and electron-withdrawing effects can be modeled to optimize interactions with hydrophobic binding pockets. Validate predictions with SAR studies, modifying substituents at the 1-methyl and 7-hydroxy positions .
Q. What experimental strategies resolve contradictions in reported biological activities of indazole derivatives like this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:
- Use matched isogenic cell lines (e.g., HCT-116 vs. MDA-MB-231) to assess cytotoxicity (MTT assay, 48-hour exposure).
- Control for solvent interference (DMSO ≤0.1% v/v).
- Apply statistical rigor: Use ANOVA with post-hoc Tukey tests (p<0.01) and report effect sizes. Replicate conflicting studies under identical conditions to isolate variables .
Q. How does the regioselectivity of iodination in 1-methylindazole derivatives impact pharmacological outcomes?
- Methodological Answer : Regioselectivity is influenced by directing groups. The 3-iodo position in this compound is stabilized by resonance from the adjacent N-methyl group. Compare with 4-iodo or 6-iodo analogs synthesized via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Evaluate pharmacokinetic differences (logP, metabolic stability via liver microsomes) and target engagement (SPR binding assays) to correlate iodination site with activity .
Q. What crystallographic techniques are most effective for analyzing this compound and its co-crystals?
- Methodological Answer : Employ SHELXL for small-molecule refinement. Collect high-resolution data (≤0.8 Å) using synchrotron radiation. For co-crystals with proteins, use SHELXDE to handle twinning and partial occupancy. Key parameters:
- R-factor ≤5% for small molecules.
- Validate hydrogen bonding (e.g., O–H⋯N interactions at the 7-hydroxy group) using Mercury software.
- For weak diffraction, apply SHELXD/SHELXE for experimental phasing .
Methodological Notes
- Data Contradiction Analysis : When reconciling divergent results (e.g., biological activity), apply triangulation: combine in vitro assays, computational models, and structural data .
- Ethical Compliance : Adhere to institutional guidelines for handling hazardous reagents (e.g., CuI, iodinated compounds) and dispose of waste via certified protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
